

SBFI Tetraammonium Salt: An In-depth Technical Guide for Cellular Sodium Measurement

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Compound of Interest

Compound Name: *SBFI tetraammonium*

Cat. No.: *B050584*

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Core Summary

SBFI tetraammonium salt is a fluorescent indicator dye meticulously designed for the quantitative measurement of intracellular sodium concentrations ($[Na^+]_i$). As a ratiometric, UV-excitable dye, it is an indispensable tool in cellular biology and drug discovery, enabling researchers to investigate the intricate roles of sodium ions in a multitude of physiological and pathophysiological processes. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and its application in studying cellular signaling pathways.

Introduction

Sodium ions (Na^+) are fundamental to numerous cellular functions, including the regulation of membrane potential, cell volume, and the transport of metabolites and other ions. Dysregulation of intracellular sodium homeostasis is implicated in a range of conditions, from cardiovascular diseases to neurological disorders. Consequently, the ability to accurately measure $[Na^+]_i$ is paramount for advancing our understanding of these processes and for the development of novel therapeutics. SBFI (Sodium-Binding Benzofuran Isophthalate) has emerged as a cornerstone for such investigations. The tetraammonium salt form of SBFI is the cell-impermeant version, typically introduced into cells via microinjection or patch pipette, allowing for precise and controlled loading.

Physicochemical and Spectroscopic Properties

SBFI's utility as a sodium indicator stems from its unique spectral properties that change upon binding to Na^+ . It is a ratiometric dye, meaning that the concentration of the ion is determined from the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes artifacts from variable dye concentration, cell path length, and photobleaching.

| Property | Value | Reference |
|---|---|-----------|
| Excitation Wavelengths | ~340 nm (Na^+ -bound) and ~380 nm (Na^+ -free) | [1] |
| Emission Wavelength | ~505 nm | [1] |
| Dissociation Constant (K_d) for Na^+ | 3.8 mM (in the absence of K^+) | [2] |
| 11.3 mM (in 135 mM K^+) | [2] | |
| Selectivity | ~18-fold more selective for Na^+ over K^+ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.08 (in Na^+ -containing solutions) | [2][3] |
| Form | Cell-impermeant tetraammonium salt | |
| Molecular Weight | Varies by specific salt, consult manufacturer | |

Mechanism of Action

The core of the SBFI molecule is a crown ether that selectively binds sodium ions. This binding event induces a conformational change in the molecule, which in turn alters the fluorescence properties of the linked benzofuranyl fluorophores. Specifically, upon binding to Na^+ , the excitation maximum of SBFI shifts to a shorter wavelength. By alternately exciting the dye at its isosbestic point (~340-345 nm, where fluorescence is independent of Na^+ concentration) and at a Na^+ -sensitive wavelength (~380-385 nm), and then measuring the ratio of the emitted

fluorescence at ~505 nm, a quantitative measure of the intracellular sodium concentration can be obtained.^{[1][4]}

Experimental Protocols

Cell Loading with SBFI Tetraammonium Salt

As the tetraammonium salt is cell-impermeant, it must be introduced into the cytoplasm directly.

Method: Microinjection or Patch Pipette

- Prepare SBFI Solution: Dissolve **SBFI tetraammonium** salt in nuclease-free water or an appropriate intracellular buffer to a final concentration of 1-5 mM.
- Backfill Micropipette: For microinjection, backfill a fine-tipped glass micropipette with the SBFI solution. For patch-clamp experiments, include the SBFI solution in the patch pipette filling solution.
- Cell Loading:
 - Microinjection: Carefully insert the micropipette into the target cell under microscopic guidance and inject a small volume of the SBFI solution.
 - Patch Pipette: Establish a whole-cell patch-clamp configuration. The dye will diffuse from the pipette into the cell cytoplasm. Allow sufficient time (typically 5-15 minutes) for the dye to equilibrate within the cell.

In Situ Calibration of Intracellular SBFI

To convert the measured fluorescence ratio into an absolute sodium concentration, an in situ calibration is essential. This is typically performed at the end of each experiment using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Materials:

- Calibration Buffer A (Na⁺-free): Contains a high concentration of K⁺ (e.g., 140 mM KCl) and other necessary salts, with Na⁺ replaced by an impermeant cation like N-methyl-D-glucamine (NMDG).

- Calibration Buffer B (High Na⁺): Contains a high concentration of Na⁺ (e.g., 140 mM NaCl) and other necessary salts.
- Gramicidin (a Na⁺/K⁺ ionophore) and Monensin (a Na⁺/H⁺ ionophore).

Procedure:

- At the end of the experiment, perfuse the cells with a solution containing a mixture of gramicidin (e.g., 5 μM) and monensin (e.g., 5 μM) in a Na⁺-free buffer. This will allow the intracellular [Na⁺] to equilibrate with the extracellular solution.
- Record the fluorescence ratio (R_{min}) at zero extracellular [Na⁺].
- Sequentially perfuse the cells with calibration buffers containing known concentrations of Na⁺ (e.g., 10, 20, 50, 100 mM), while maintaining a constant total cation concentration (Na⁺ + K⁺ = constant, e.g., 140 mM). Record the fluorescence ratio at each concentration.
- Finally, perfuse with a high Na⁺ buffer to obtain the maximum fluorescence ratio (R_{max}).
- Plot the fluorescence ratio against the known [Na⁺] to generate a calibration curve. The data can be fitted to the Grynkiewicz equation to determine the dissociation constant (K_d) under your experimental conditions: $[Na^+]_i = K_d * [(R - R_{min}) / (R_{max} - R)] * (Sf_2 / Sb_2)$
 - Where R is the experimental ratio, R_{min} is the ratio at zero Na⁺, R_{max} is the ratio at saturating Na⁺, and (Sf₂ / Sb₂) is the ratio of fluorescence intensities at the denominator wavelength for Na⁺-free and Na⁺-bound SBFI.

Fluorescence Microscopy and Data Acquisition

- Microscope Setup: Use an inverted fluorescence microscope equipped with a UV light source, appropriate filter sets for dual-wavelength excitation (e.g., 340 nm and 380 nm), and a dichroic mirror and emission filter centered around 505 nm.
- Image Acquisition: Acquire fluorescence images at both excitation wavelengths using a sensitive camera (e.g., sCMOS or EMCCD).
- Data Analysis:

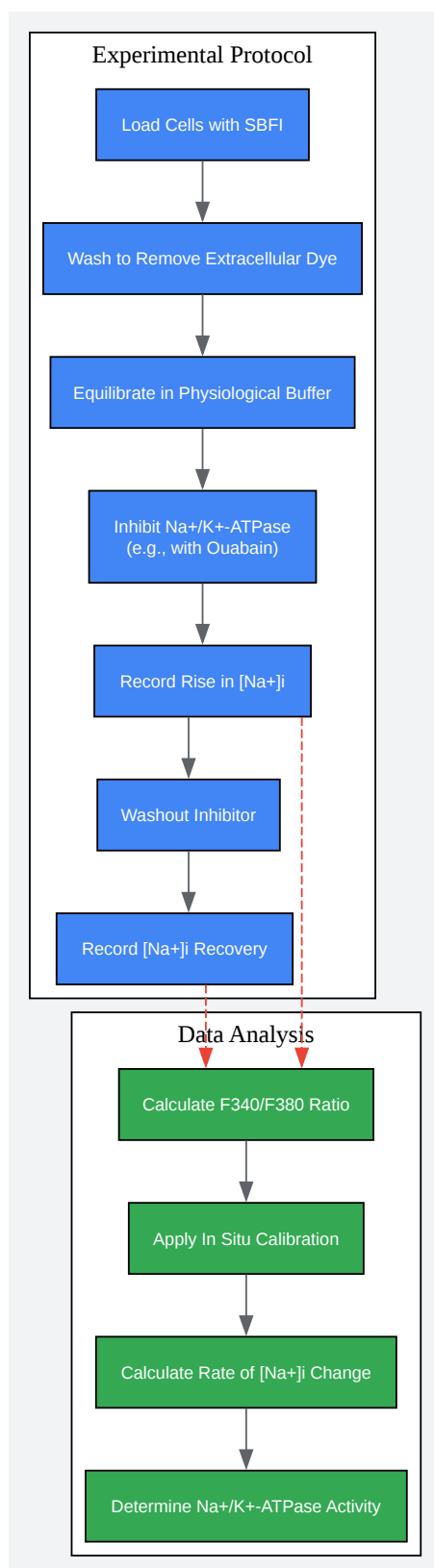
- Select regions of interest (ROIs) within the cytoplasm of the loaded cells.
- Measure the average fluorescence intensity within the ROIs for both excitation wavelengths.
- Calculate the ratio of the fluorescence intensities (e.g., F340 / F380).
- Convert the ratio values to $[Na^+]_i$ using the calibration curve generated in the previous step.

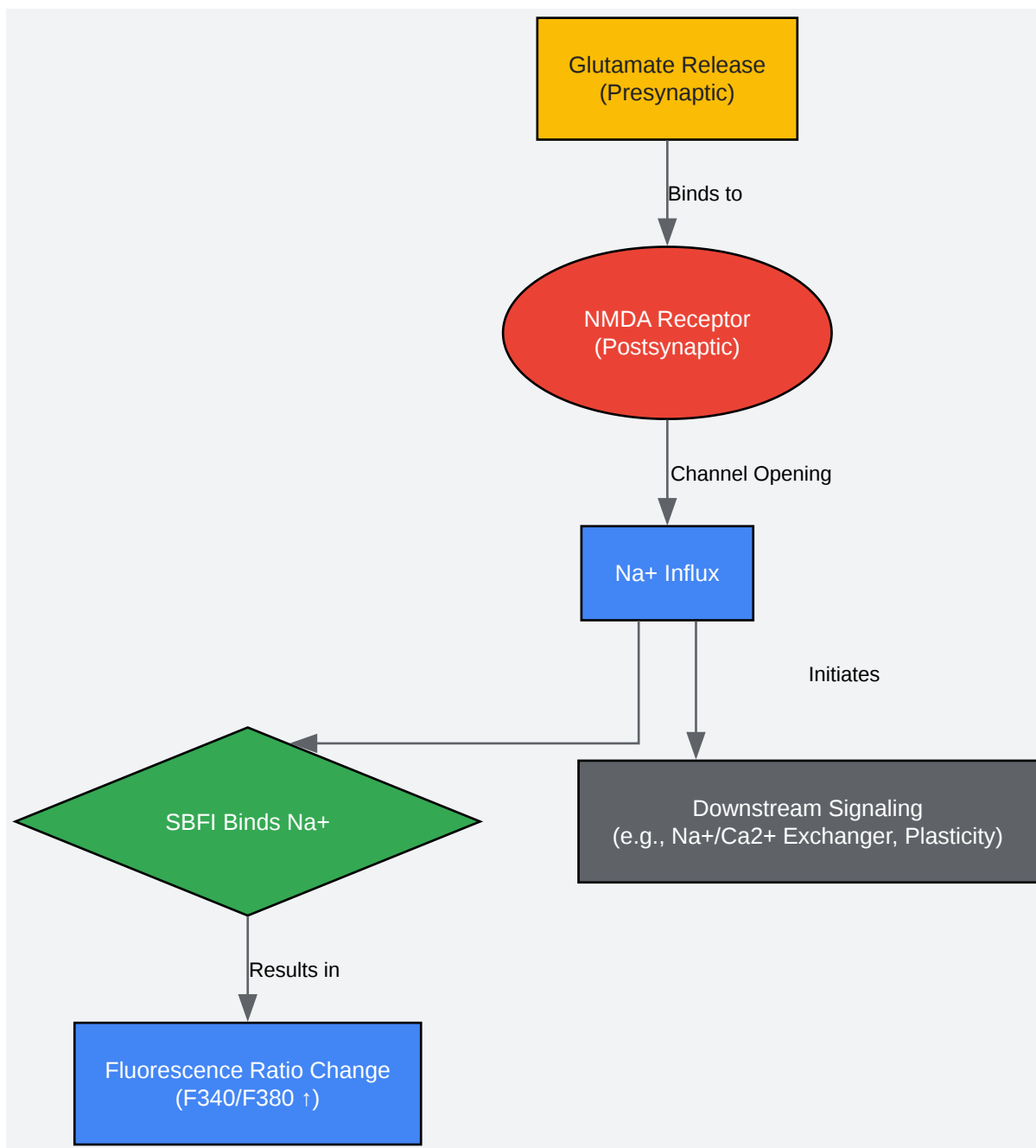
Application in Signaling Pathway Analysis

SBFI is a powerful tool for dissecting signaling pathways that involve changes in intracellular sodium. Below are diagrams illustrating two common experimental workflows.

Workflow for Measuring Na^+/K^+ -ATPase Activity

The Na^+/K^+ -ATPase is a crucial ion pump that maintains the sodium gradient across the plasma membrane. Its activity can be monitored by observing the rate of Na^+ extrusion from the cell.





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